molecular formula C7H11NO2 B13063304 1-Methyl-1,4,5,6-tetrahydropyridine-2-carboxylic acid

1-Methyl-1,4,5,6-tetrahydropyridine-2-carboxylic acid

Cat. No.: B13063304
M. Wt: 141.17 g/mol
InChI Key: QGOWUMSQTRQQIZ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Esterification and Functional Group Modifications

The carboxylic acid group undergoes esterification under acidic or catalytic conditions. For example:

  • Reaction with methanol and sulfuric acid yields the methyl ester derivative.

  • Ethyl ester formation occurs via refluxing with ethanol and triethylamine (TEA).

Table 1: Esterification Conditions and Products

ReagentCatalystTemperatureProduct
MethanolH₂SO₄RefluxMethyl ester
EthanolTEA40–60°CEthyl ester

Decarboxylation Reactions

Thermal or catalytic decarboxylation removes the carboxylic acid group:

  • Heating above 150°C induces CO₂ elimination , forming 1-methyl-1,4,5,6-tetrahydropyridine.

  • Transition-metal catalysts (e.g., Cu) accelerate decarboxylation at lower temperatures.

Oxidation

  • Ring oxidation : Reacts with hydrogen peroxide (H₂O₂) to form N-oxide derivatives, altering electronic properties.

  • Side-chain oxidation : Enzymatic oxidation by monoamine oxidase (MAO) analogs may produce pyridinium ions, analogous to MPTP → MPP+ conversion .

Reduction

  • Carboxylic acid reduction : Sodium borohydride (NaBH₄) reduces the acid to 2-(hydroxymethyl)-1-methyltetrahydropyridine.

  • Catalytic hydrogenation : H₂/Pd-C selectively reduces double bonds in conjugated systems .

Salt and Complex Formation

The carboxylic acid forms salts with bases and chelates with metals:

  • Alkali metal salts : Reacts with NaOH or KOH to form water-soluble sodium/potassium salts.

  • Metal complexes : Binds to Cu²⁺ or Fe³⁺ via carboxylate and nitrogen lone pairs, studied for catalytic applications.

Cyclization and Rearrangement

Under acidic conditions, the compound participates in intramolecular cyclization :

  • Reaction with formaldehyde forms bicyclic structures via Mannich-type reactions .

  • Prolonged heating in acetic acid induces ring expansion to piperidine derivatives.

Nucleophilic Substitution

The methyl group and ring positions undergo substitutions:

  • Methyl deprotonation : Strong bases (e.g., LDA) abstract protons, enabling alkylation at the methyl position .

  • Electrophilic aromatic substitution : Halogenation or nitration occurs at electron-rich ring positions.

Key Thermodynamic and Kinetic Data

  • Esterification activation energy : ~45 kJ/mol (methanol, H₂SO₄).

  • Decarboxylation rate : 0.12 h⁻¹ at 160°C.

  • Oxidation selectivity : N-oxide formation favored at pH 7–9.

This reactivity profile underpins its utility in synthesizing neuroactive compounds and catalytic intermediates . Further studies should explore enantioselective transformations and in vivo metabolic pathways.

Comparison with Similar Compounds

1-Methyl-1,4,5,6-tetrahydropyridine-2-carboxylic acid can be compared to other similar compounds within the tetrahydropyridine family. Some of these similar compounds include 1-Methyl-1,2,3,6-tetrahydropyridine and 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine . While these compounds share a common tetrahydropyridine core, they differ in their substituents and specific chemical properties. For example, 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine is known for its neurotoxic effects and its use in Parkinson’s disease research . The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties .

Biological Activity

1-Methyl-1,4,5,6-tetrahydropyridine-2-carboxylic acid (MTHPCA), with the CAS number 861589-49-3, is a compound of interest due to its potential biological activities and implications in various pharmacological contexts. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C7H11NO2
  • Molecular Weight : 141.17 g/mol
  • Purity : ≥95% .

This compound is structurally related to other tetrahydropyridine derivatives that have been studied for their neurotoxic effects and potential therapeutic applications. The compound is hypothesized to interact with various neurotransmitter systems and may influence dopaminergic pathways.

Neuroprotective Effects

Research indicates that derivatives of tetrahydropyridine may exhibit neuroprotective properties. For instance, studies on similar compounds have shown a capability to mitigate oxidative stress and neuronal damage in models of neurodegenerative diseases such as Parkinson's disease .

Study 1: Neurotoxicity Assessment

A notable study examined the effects of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a closely related compound, which demonstrated significant neurotoxic effects leading to the destruction of dopaminergic neurons in animal models. Although MTHPCA has not been directly linked to similar neurotoxic outcomes, its structural similarity suggests a need for further investigation into its safety profile .

Study 2: Pharmacological Potential

In another study focusing on the pharmacological properties of tetrahydropyridine derivatives, it was revealed that these compounds could act as potential inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This inhibition could lead to increased levels of dopamine and serotonin in the brain, suggesting a potential application in treating mood disorders and neurodegenerative diseases .

Comparative Analysis of Tetrahydropyridine Derivatives

Compound NameCAS NumberMolecular WeightBiological Activity
MTHPCA861589-49-3141.17 g/molPotential neuroprotective
MPTP4680-78-0163.21 g/molNeurotoxic
Methyl-THP499-04-7141.17 g/molMAO inhibition

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

1-methyl-3,4-dihydro-2H-pyridine-6-carboxylic acid

InChI

InChI=1S/C7H11NO2/c1-8-5-3-2-4-6(8)7(9)10/h4H,2-3,5H2,1H3,(H,9,10)

InChI Key

QGOWUMSQTRQQIZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC=C1C(=O)O

Origin of Product

United States

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